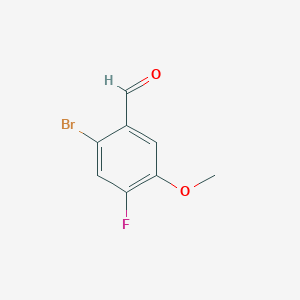

2-Bromo-4-fluoro-5-methoxybenzaldehyde

Description

Significance of Multifunctionalized Aryl Scaffolds in Modern Chemical Science

Aryl scaffolds, or aromatic ring structures, are foundational components in a vast number of biologically active molecules and functional materials. nih.gov The strategic functionalization of these scaffolds with multiple distinct chemical groups is a cornerstone of modern drug discovery and development. nih.govnih.gov Such multifunctionalization allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its pharmacological profile, including metabolic stability, target affinity, and bioavailability. nih.govresearchgate.net These scaffolds provide a rigid framework upon which various functional groups can be appended, enabling systematic exploration of structure-activity relationships (SAR) to optimize the performance of a lead compound. nih.govmdpi.com The ability to introduce different functionalities onto a single aromatic core creates a diverse chemical space from which new therapeutic agents and materials can be identified. nih.gov

Strategic Importance of Bromine, Fluorine, and Methoxy (B1213986) Substituents in Aromatic Systems

The specific choice of substituents on an aromatic ring is a critical aspect of molecular design. Bromine, fluorine, and methoxy groups each impart distinct and strategically important properties to an aryl scaffold.

Bromine: The bromine atom is a particularly useful substituent in organic synthesis. Its presence on an aromatic ring provides a reactive "handle" for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of simple precursors into complex molecular targets. Aryl bromides are frequently used as key intermediates in the synthesis of pharmaceuticals and agrochemicals. sunankalijaga.org

Fluorine: The incorporation of fluorine into organic molecules has become a widespread strategy in medicinal chemistry. researchgate.netnih.gov Due to its high electronegativity and small atomic size, fluorine can profoundly influence a molecule's physicochemical properties without adding significant steric bulk. researchgate.netbenthamscience.com Introducing fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the acidity (pKa) of nearby functional groups, thereby improving oral bioavailability. researchgate.netnih.gov Approximately 20% of all pharmaceuticals contain fluorine. nih.gov

Methoxy Group: The methoxy group (-OCH₃) is a strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution. libretexts.orgvaia.commsu.edu This activating effect typically directs incoming electrophiles to the ortho and para positions relative to the methoxy group. libretexts.orgvaia.com This directing effect is a powerful tool for controlling the regioselectivity of subsequent synthetic steps. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, influencing molecular conformation and solubility. wikipedia.org

Overview of 2-Bromo-4-fluoro-5-methoxybenzaldehyde as a Key Research Target and Intermediate

This compound is a prime example of a multifunctionalized aryl scaffold that leverages the combined strategic advantages of its substituents. The molecule features an aldehyde group, which is a versatile functional group for forming imines, alcohols, and carboxylic acids, and for participating in various condensation and carbon-carbon bond-forming reactions.

The substitution pattern is particularly noteworthy:

The bromine atom at the 2-position is ortho to the aldehyde, a position well-suited for participation in cyclization reactions and a key site for cross-coupling.

The fluorine atom at the 4-position contributes its characteristic electronic effects, influencing the reactivity of the ring and potentially enhancing the biological properties of derivative compounds. researchgate.netnih.gov

The methoxy group at the 5-position acts as an activating and directing group, influencing the electronic nature of the aromatic system. libretexts.orgvaia.com

This specific arrangement of functional groups makes this compound a highly valuable and versatile building block. It serves as a key starting material for the synthesis of more complex heterocyclic systems and other substituted aromatic compounds, particularly those targeted for pharmaceutical and agrochemical applications. Its utility is demonstrated in its role as an intermediate for creating novel molecular frameworks that incorporate its unique halogen and methoxy-substituted phenyl ring.

Chemical and Physical Properties

Below are tables detailing the key identifiers and physical properties of this compound.

| Identifier | Value |

|---|---|

| CAS Number | 865186-62-5 sigmaaldrich.com |

| Molecular Formula | C₈H₆BrFO₂ sigmaaldrich.com |

| Molecular Weight | 233.03 g/mol sigmaaldrich.com |

| InChI Key | OQDUONHFGRRMGY-UHFFFAOYSA-N sigmaaldrich.com |

| Property | Value |

|---|---|

| Physical Form | Solid sigmaaldrich.com |

| Melting Point | 100-105 °C sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-5-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDUONHFGRRMGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865186-62-5 | |

| Record name | 865186-62-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Fluoro 5 Methoxybenzaldehyde

Electrophilic Aromatic Substitution Approaches for Benzaldehyde (B42025) Derivatives

The introduction of a bromine atom onto the aromatic ring of a benzaldehyde derivative is a key step in the synthesis of 2-Bromo-4-fluoro-5-methoxybenzaldehyde. This is typically achieved through electrophilic aromatic substitution, a cornerstone of organic synthesis.

Regioselective Bromination Strategies

Achieving the desired substitution pattern, where bromine is introduced at the C-2 position, requires careful control of the reaction conditions and an understanding of the directing effects of the substituents already present on the aromatic ring.

Various reagents can be employed to introduce a bromine atom onto an aromatic ring. Common choices include N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin, and elemental bromine (Br₂) google.commdpi.com. The choice of reagent can influence the reactivity and selectivity of the bromination reaction. For instance, NBS is often considered a milder and more selective brominating agent compared to bromine.

| Brominating Reagent | Characteristics |

| N-Bromosuccinimide (NBS) | Mild and selective, often used for allylic and benzylic bromination, but also effective for aromatic bromination, particularly of activated rings. |

| 1,3-Dibromo-5,5-dimethylhydantoin | Another source of electrophilic bromine, similar in reactivity to NBS. |

| Bromine (Br₂) | A strong brominating agent, often used with a Lewis acid catalyst for less reactive aromatic rings. Its high reactivity can sometimes lead to a lack of selectivity. |

The reaction medium plays a critical role in the efficiency and selectivity of electrophilic aromatic bromination. Acidic media, such as acetic acid, trifluoroacetic acid, or inorganic acids, can enhance the electrophilicity of the brominating agent, thereby facilitating the substitution reaction google.com. The use of a mixture of organic and inorganic acids has been reported in the preparation of similar compounds like 2-bromo-4-fluorobenzaldehyde (B1271550) google.com. The temperature and reaction time are also crucial parameters that need to be optimized to maximize the yield of the desired product and minimize the formation of byproducts google.com.

The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the benzene (B151609) ring. These groups can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

Considerations for Fluorine and Methoxy (B1213986) Group Directing Effects

In the precursor molecule, 4-fluoro-5-methoxybenzaldehyde, the directing effects of the fluorine, methoxy, and aldehyde groups must be considered to predict the outcome of bromination.

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and is ortho-, para-directing due to its ability to donate electron density to the ring through resonance.

Fluorine Atom (-F): Halogens are generally deactivating due to their inductive electron-withdrawing effect, but they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. scielo.org.mx

Aldehyde Group (-CHO): The aldehyde group is a deactivating group and is meta-directing due to its electron-withdrawing nature through both induction and resonance.

Considering the precursor 4-fluoro-5-methoxybenzaldehyde, the positions ortho to the strongly activating methoxy group are C-2 and C-6. The position para to the methoxy group is occupied by the fluorine atom. The fluorine atom directs ortho and para, with the para position occupied by the methoxy group and one ortho position (C-3) occupied by the aldehyde group. The aldehyde group directs meta to itself, which would be the C-3 and C-5 positions (already substituted).

The powerful ortho-directing effect of the methoxy group is expected to be the dominant factor. Therefore, electrophilic attack is most likely to occur at the C-2 or C-6 positions. Steric hindrance from the adjacent aldehyde group at C-1 might slightly disfavor substitution at C-6, potentially leading to a preference for bromination at the C-2 position. This regiochemical outcome is crucial for the successful synthesis of this compound.

Synthesis through Functional Group Interconversion of Precursors

An alternative synthetic strategy involves the modification of functional groups on a pre-existing aromatic scaffold. This approach, known as functional group interconversion, can provide a route to the target molecule when direct electrophilic substitution is not feasible or efficient.

Derivatization from Hydroxy-substituted Benzaldehyde Analogues (e.g., from 2-bromo-4-fluoro-5-hydroxybenzaldehyde)

A primary route to this compound involves the derivatization of its corresponding hydroxy analogue, 2-bromo-4-fluoro-5-hydroxybenzaldehyde (B3095421). This transformation is typically achieved through a methylation reaction, a common and well-established method in organic synthesis for converting a hydroxyl group into a methoxy group.

The reaction generally proceeds via a Williamson ether synthesis mechanism. In this process, the phenolic hydroxyl group of 2-bromo-4-fluoro-5-hydroxybenzaldehyde is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This is followed by the nucleophilic attack of the phenoxide on a methylating agent, such as methyl iodide or dimethyl sulfate (B86663).

Reaction Scheme:

Key Reagents and Conditions:

| Reagent | Role | Typical Examples |

| Starting Material | Hydroxy precursor | 2-bromo-4-fluoro-5-hydroxybenzaldehyde |

| Base | Deprotonating agent | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) |

| Methylating Agent | Methyl group source | Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄) |

| Solvent | Reaction medium | Acetone (B3395972), Dimethylformamide (DMF) |

The choice of base and solvent is crucial for the reaction's efficiency. A moderately strong base like potassium carbonate is often sufficient for deprotonating the phenolic hydroxyl group, especially when paired with a polar aprotic solvent like acetone or DMF, which facilitates the nucleophilic substitution. The reaction is typically carried out at a moderate temperature to ensure a reasonable reaction rate without promoting side reactions.

Conversion of Related Halogenated Aromatic Aldehydes

Another synthetic strategy involves the conversion of other halogenated aromatic aldehydes into this compound. This approach often leverages the differential reactivity of halogen substituents on the aromatic ring, allowing for selective transformations.

A plausible precursor for such a conversion could be a di-halogenated methoxybenzaldehyde, where one of the halogens is more susceptible to nucleophilic aromatic substitution (SNAr) than the other. For instance, a hypothetical 2,4-difluoro-5-methoxybenzaldehyde (B1426553) could potentially be converted to the target compound. In this scenario, the fluorine atom at the 2-position, activated by the electron-withdrawing aldehyde group, would be more reactive towards nucleophilic attack by a bromide ion than the fluorine at the 4-position.

Alternatively, a process analogous to the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) from 2-fluoro-4-bromobenzaldehyde could be envisioned. In that patented process, a nucleophilic aromatic substitution of the fluorine atom by a methoxide (B1231860) group is a key step. A similar strategy could theoretically be adapted, for instance, by starting with a precursor like 2-bromo-4,5-difluorobenzaldehyde (B1343038) and selectively substituting one of the fluorine atoms with a methoxy group.

Multi-Step Synthesis Pathways for this compound

Multi-step synthesis provides a versatile approach to construct this compound from simpler, more readily available starting materials. These pathways allow for the sequential introduction of the bromo, fluoro, and methoxy substituents onto the benzaldehyde framework with a high degree of control over the regiochemistry.

One logical multi-step approach could commence with a precursor such as 3-fluoro-4-hydroxybenzaldehyde (B106929). The synthesis would then proceed through the following key transformations:

Methylation: The initial step would involve the methylation of the hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde to yield 3-fluoro-4-methoxybenzaldehyde. This reaction would be analogous to the derivatization described in section 2.2.1.

Bromination: The subsequent step would be the electrophilic bromination of 3-fluoro-4-methoxybenzaldehyde. The methoxy group is a strongly activating, ortho-para directing group, while the fluorine atom is a deactivating but also ortho-para directing group. The bromine would be directed to the position ortho to the methoxy group and meta to the fluorine and aldehyde groups, which is the desired 2-position. This type of regioselectivity is observed in the bromination of similar substituted benzaldehydes.

Illustrative Multi-Step Synthesis Pathway:

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 3-fluoro-4-hydroxybenzaldehyde | Methylating agent (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 3-fluoro-4-methoxybenzaldehyde |

| 2 | 3-fluoro-4-methoxybenzaldehyde | Brominating agent (e.g., N-Bromosuccinimide), Acid catalyst (e.g., H₂SO₄), Solvent (e.g., Acetic acid) | This compound |

This synthetic route offers a strategic advantage by building the complexity of the molecule in a controlled manner, ensuring the correct placement of each substituent on the aromatic ring. The reaction conditions for each step would need to be carefully optimized to maximize the yield and purity of the final product.

Mechanistic and Theoretical Investigations in the Synthesis of 2 Bromo 4 Fluoro 5 Methoxybenzaldehyde

Understanding Reaction Mechanisms of Aromatic Halogenation

The introduction of a halogen atom to an aromatic ring, a process known as halogenation, typically proceeds through an electrophilic aromatic substitution (EAS) mechanism. numberanalytics.comwikipedia.org This multi-step process is fundamental to the synthesis of a vast array of organic compounds. researchgate.net The reaction is initiated by the generation of a potent electrophile, often a halogen cation or a polarized halogen complex, which then attacks the electron-rich aromatic ring. numberanalytics.commasterorganicchemistry.com

The key steps in the electrophilic aromatic bromination mechanism are:

Generation of the Electrophile: A bromine molecule (Br₂) is polarized by a Lewis acid catalyst, creating a more potent electrophile (Br⁺). masterorganicchemistry.com

Nucleophilic Attack: The π-electron system of the aromatic ring attacks the electrophilic bromine. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. numberanalytics.comnih.gov The stability of this intermediate is a crucial factor in determining the reaction rate and regioselectivity.

Deprotonation: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final brominated product. masterorganicchemistry.com

In the context of synthesizing 2-Bromo-4-fluoro-5-methoxybenzaldehyde, the starting material is a substituted benzaldehyde (B42025). The existing substituents on the ring—fluoro, methoxy (B1213986), and aldehyde groups—exert a profound influence on the position of the incoming bromine atom. This directional influence, known as the directing effect, is a consequence of both inductive and resonance effects.

Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring through resonance. It directs incoming electrophiles to the ortho and para positions. researchgate.net

Fluoro Group (-F): As a halogen, fluorine is an electronegative atom that withdraws electron density inductively, making it a deactivating group. However, it can donate electron density through resonance, which directs electrophiles to the ortho and para positions.

Aldehyde Group (-CHO): This group is deactivating because it withdraws electron density from the ring through both induction and resonance. It directs incoming electrophiles to the meta position.

The regioselectivity of the bromination is determined by the interplay of these directing effects. The methoxy group, being a powerful activating group, will largely govern the position of substitution, favoring the positions ortho and para to it. The aldehyde group will direct meta to itself, and the fluoro group will direct ortho and para. The formation of this compound indicates that bromination occurs ortho to the strongly activating methoxy group and meta to the deactivating aldehyde group, a position favored by the combined electronic influences.

Role of Catalyst Systems and Reagent Selectivity

The choice of catalyst and brominating agent is critical for controlling the regioselectivity and efficiency of the halogenation reaction. For less reactive aromatic rings, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is typically required to generate a sufficiently strong electrophile. wikipedia.org The catalyst polarizes the Br-Br bond, making one bromine atom more electrophilic and susceptible to attack by the aromatic ring. masterorganicchemistry.com

The selectivity of the reaction can be finely tuned by the selection of the brominating agent and reaction conditions. While molecular bromine (Br₂) is a common choice, other reagents offer advantages in terms of handling and selectivity.

N-Bromosuccinimide (NBS): This reagent is a versatile source of electrophilic bromine and is often used for regioselective brominations. nih.gov When used with silica (B1680970) gel or in specific solvents like acetonitrile, NBS can exhibit high selectivity. nih.gov

Zeolites: These microporous aluminosilicate (B74896) minerals can act as shape-selective catalysts, favoring the formation of specific isomers (often the para product) by sterically hindering the formation of others within their pores. nih.gov

Tetraalkylammonium tribromides: These reagents are known to be highly para-selective for the bromination of certain activated aromatic compounds like phenols. nih.gov

In the synthesis of this compound, the reaction conditions must be optimized to favor substitution at the desired C-2 position. This involves balancing the reactivity of the substrate with the strength of the electrophile and the nature of the solvent. For instance, a study on a similar compound, 2-bromo-4,5-dimethoxybenzaldehyde, utilized KBrO₃ as an in situ source of bromine in an acidic medium, proceeding through an electrophilic aromatic substitution mechanism. sunankalijaga.org The choice of solvent can also influence the outcome; polar solvents can stabilize charged intermediates, potentially affecting the reaction rate and selectivity. wikipedia.org

| Catalyst/Reagent System | Typical Application/Selectivity | Reference |

| Br₂ with Lewis Acid (e.g., FeBr₃) | General bromination of benzene (B151609) derivatives | wikipedia.org |

| N-Bromosuccinimide (NBS)/Silica Gel | Good for regioselective electrophilic brominations | nih.gov |

| Zeolites | Induce high para-selectivity | nih.gov |

| Tetraalkylammonium tribromides | Highly para-selective for phenols | nih.gov |

| KBrO₃ / Acid | In situ generation of bromine for bromination | sunankalijaga.org |

Theoretical Studies on Regioselectivity and Reaction Barriers

Theoretical and computational chemistry provide powerful tools for understanding the intricate details of reaction mechanisms and predicting their outcomes. researchgate.net Methods such as Density Functional Theory (DFT) are employed to model reaction pathways, calculate the energies of intermediates and transition states, and elucidate the factors that control regioselectivity. researchgate.net

For electrophilic aromatic bromination, theoretical calculations can offer quantitative insights that are difficult to obtain experimentally. nih.govresearchgate.net These studies often focus on calculating the activation energies for the formation of different possible arenium ion intermediates. The pathway with the lowest activation energy barrier is the most kinetically favored, leading to the major product.

Studies on substituted benzenes have revealed key insights:

Anisole (B1667542) (Methoxybenzene): DFT calculations on the bromination of anisole show that the ortho and para positions are strongly favored. This preference is attributed to a combination of strong electron delocalization in the transition state and favorable non-covalent interactions. researchgate.net The calculated results align well with experimental data, which show high para-selectivity. nih.gov

Reaction Pathway: Computational studies have investigated whether the reaction proceeds via a direct substitution or an addition-elimination mechanism. For HBr-assisted bromination, results suggest an addition-elimination pathway is preferred, without the formation of a stable, charged Wheland intermediate (sigma complex). researchgate.net

The regioselectivity in the formation of this compound can be rationalized by considering the calculated stability of the potential arenium ion intermediates. The attack at the C-2 position places the positive charge in a location where it can be effectively stabilized by the electron-donating resonance effect of the adjacent methoxy group. Computational models can quantify this stabilization and compare the energy barriers for substitution at all possible positions on the ring. For instance, computational analysis has been used to determine reaction barriers in other complex organic reactions, highlighting its predictive power. acs.org

Below is a table summarizing the types of data obtained from theoretical studies on electrophilic aromatic bromination.

| Theoretical Method | Information Gained | Significance for Regioselectivity | Reference |

| Ab initio Calculations | Positional selectivity analysis, electronic energies of transition states and products. | Correlates well with experimental data, explains ortho/para preference in activated rings. | nih.govresearchgate.netnih.gov |

| Density Functional Theory (DFT) | Reaction profiles, reactivity indices, aromaticity indices, non-covalent interactions. | Elucidates directing effects (e.g., methoxy group) based on electron delocalization and attractive interactions. | researchgate.net |

| Computational Analysis | Calculation of rotational and reaction energy barriers. | Lower energy barriers indicate kinetically favored reaction pathways and predict the major product isomer. | acs.orgresearchgate.net |

By applying these theoretical principles, chemists can predict that the C-2 position is the most likely site for bromination on the 4-fluoro-5-methoxybenzaldehyde precursor, guided by the dominant activating effect of the methoxy group. These computational insights are invaluable for designing synthetic routes that are both efficient and highly selective.

Advanced Chemical Transformations and Derivatizations of 2 Bromo 4 Fluoro 5 Methoxybenzaldehyde

Reactions Involving the Benzaldehyde (B42025) Moiety

The aldehyde group is a cornerstone of reactivity, providing a gateway to carbon-carbon bond formation, as well as reduction and oxidation products.

Condensation Reactions for Formation of Extended π-Systems

Condensation reactions such as the Knoevenagel and Wittig reactions transform the aldehyde into a carbon-carbon double bond, extending the molecule's π-system. These reactions are fundamental in synthesizing precursors for dyes, polymers, and photoactive materials.

In a typical Knoevenagel condensation , the aldehyde reacts with an active methylene (B1212753) compound, such as malononitrile (B47326) or diethyl malonate, in the presence of a basic catalyst. This reaction with 2-Bromo-4-fluoro-5-methoxybenzaldehyde would yield a substituted cinnamic acid derivative, a key structural motif in various pharmacologically active compounds.

The Wittig reaction offers another powerful method for olefination, reacting the aldehyde with a phosphorus ylide. This reaction is renowned for its reliability in establishing the position of the double bond. The reaction of this compound with a suitable phosphonium (B103445) ylide, such as one derived from benzyltriphenylphosphonium (B107652) chloride, would produce a stilbene (B7821643) derivative, a core structure in many biologically active molecules and optical materials.

Table 1: Representative Condensation Reactions of the Aldehyde Moiety No specific experimental data for this compound was found in the searched literature. The following represents plausible, generalized reaction conditions.

| Reaction Name | Reagents & Conditions | Expected Product Class |

|---|---|---|

| Knoevenagel Condensation | Malononitrile, piperidine (B6355638) (cat.), ethanol, reflux | 2-(2-Bromo-4-fluoro-5-methoxybenzylidene)malononitrile |

| Wittig Reaction | (Triphenylphosphoranylidene)acetic acid ethyl ester, Toluene, reflux | Ethyl 3-(2-bromo-4-fluoro-5-methoxyphenyl)acrylate |

Reduction and Oxidation Pathways of the Aldehyde Group

The aldehyde functional group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to different classes of derivatives.

Reduction: The transformation of the aldehyde to a primary alcohol is commonly achieved using hydride reagents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically sufficient for this conversion, transforming this compound into (2-Bromo-4-fluoro-5-methoxyphenyl)methanol (B8779962). This alcohol derivative serves as an intermediate for synthesizing esters, ethers, and halides. Patent literature confirms the synthesis and use of (2-bromo-4-fluoro-5-methoxyphenyl)methanol as a chemical intermediate, implying a successful reduction of the parent aldehyde. google.com

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-bromo-4-fluoro-5-methoxybenzoic acid. This transformation is typically accomplished using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The resulting benzoic acid derivative is a valuable intermediate, for example, in the synthesis of amides and esters with potential pharmaceutical applications.

Table 2: Reduction and Oxidation of the Aldehyde Group No specific experimental data for this compound was found in the searched literature. The following represents plausible, generalized reaction conditions.

| Transformation | Reagents & Conditions | Product Name |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄), Methanol, 0 °C to rt | (2-Bromo-4-fluoro-5-methoxyphenyl)methanol |

| Oxidation | Potassium Permanganate (KMnO₄), aq. NaOH, heat; then HCl | 2-Bromo-4-fluoro-5-methoxybenzoic acid |

Transformations at the Aryl Bromide Position

The carbon-bromine bond is a key site for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The aryl bromide moiety is an ideal handle for a variety of powerful cross-coupling reactions, allowing for the introduction of diverse substituents.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron compound. A patent for urolithin derivatives details a specific Suzuki reaction using this compound. google.com The reaction with methyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate was catalyzed by a palladium complex (XPhos-Pd-G3) in the presence of potassium phosphate (B84403) as a base, yielding a biaryl compound. google.com

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene, such as styrene (B11656) or an acrylate (B77674) ester.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an aryl alkyne.

Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond by reacting the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst.

Table 3: Example of a Suzuki Cross-Coupling Reaction

| Coupling Partner | Catalyst | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Methyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | XPhos-Pd-G3 | K₃PO₄ | Dioxane / Water | Biaryl ether | google.com |

Nucleophilic Aromatic Substitution with Activated Bromine

While aryl halides are generally resistant to classical nucleophilic substitution, the reaction can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. The aldehyde group at the ortho position to the bromine atom in this compound provides some electron-withdrawing character, potentially facilitating substitution with strong nucleophiles under forcing conditions (high temperature and pressure). However, cross-coupling reactions are generally more efficient and widely used for this type of transformation.

Modifications and Stability of Fluorine and Methoxy (B1213986) Substituents

The fluorine and methoxy groups are generally stable under many reaction conditions, but they can be modified or cleaved under specific, often harsh, conditions.

The methoxy group is a relatively robust ether linkage. However, it can be cleaved to reveal a phenol (B47542) group using strong acid reagents. A patent describes the refluxing of this compound with a mixture of 48% hydrobromic acid (HBr) and glacial acetic acid at 130°C. google.com This process leads to demethylation, yielding 2-bromo-4-fluoro-5-hydroxybenzaldehyde (B3095421). This transformation is valuable for introducing a phenolic hydroxyl group, which can then undergo further reactions such as etherification or esterification.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry and is typically highly resistant to cleavage. It is generally stable to the conditions used for condensation, oxidation, reduction, and most cross-coupling reactions. Its inertness is a key reason for the prevalence of fluorinated compounds in pharmaceuticals and agrochemicals. Modification or cleavage of the aryl fluoride (B91410) typically requires harsh conditions or specific catalytic systems not commonly employed in standard synthetic transformations.

Table 4: Example of Methoxy Group Modification

| Transformation | Reagents & Conditions | Product Name | Reference |

|---|---|---|---|

| Demethylation | 48% Hydrobromic Acid, Acetic Acid, 130 °C, 5 hours | 2-Bromo-4-fluoro-5-hydroxybenzaldehyde | google.com |

Applications in Complex Organic Synthesis As a Versatile Building Block

Construction of Diverse Chemical Scaffolds

The strategic placement of reactive sites on the benzene (B151609) ring of 2-Bromo-4-fluoro-5-methoxybenzaldehyde allows for its use in the systematic construction of elaborate molecular architectures, including substituted aromatic systems and various heterocyclic compounds.

The presence of a bromine atom on the aromatic ring makes this compound an ideal substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Notably, the compound is a suitable precursor for Suzuki-Miyaura cross-coupling reactions to generate biaryl derivatives. nih.gov Biaryl scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science. In a typical Suzuki reaction, the bromo-substituent of the benzaldehyde (B42025) would react with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, linking the two aromatic rings. nih.gov The aldehyde and other substituents can then be further manipulated to achieve the final target molecule.

Table 1: Role of Substituents in Suzuki-Miyaura Cross-Coupling

| Substituent | Position | Role in Synthesis |

|---|---|---|

| Bromine | 2 | Serves as the leaving group (halide partner) in the catalytic cycle for cross-coupling with an organoboron reagent. |

| Fluorine | 4 | Modulates the electronic properties of the ring, potentially influencing the reactivity of the C-Br bond. It can also be a site for nucleophilic aromatic substitution under specific conditions. |

| Methoxy (B1213986) | 5 | Acts as an electron-donating group, influencing the reactivity of the molecule and the properties of the final product. |

| Aldehyde | 1 | Provides a reactive handle for subsequent transformations such as oxidation, reduction, or condensation reactions to build more complex structures. |

This strategic functionality allows for the synthesis of a diverse library of substituted biaryl compounds with controlled regiochemistry.

Heterocyclic compounds are crucial components of many biologically active molecules and functional materials. The aldehyde group of this compound is a key functional group for constructing these ring systems. Through condensation reactions with various nucleophiles, a wide array of heterocycles can be synthesized.

For instance, structurally related compounds like 4-Bromo-2-fluorobenzaldehyde have been utilized in the synthesis of fluorinated 1,5-benzothiazepines and pyrazolines. fluoromart.com These reactions typically involve the condensation of the aldehyde with appropriate binucleophilic partners. Given its similar functional groups, this compound is an analogous starting material for preparing novel, substituted heterocyclic frameworks, where the additional methoxy group can impart unique electronic and steric properties to the final molecule.

Role in the Preparation of Environmentally Relevant Molecular Probes

The synthesis of analytical standards and molecular probes is essential for monitoring and studying the fate of environmental contaminants. Polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) are persistent organic pollutants, and their hydroxylated (OH-PBDEs) and methoxylated (MeO-PBDEs) metabolites are of significant toxicological concern. nih.gov

This compound represents a valuable, specialized building block for the unambiguous synthesis of such compounds for research. Its defined substitution pattern provides the core structure needed to construct specific congeners of MeO-PBDEs or OH-PBDEs. Synthetic routes using such well-defined precursors are critical for obtaining pure standards for analytical method development, toxicological assays, and environmental fate studies, which cannot be achieved by simple isolation from environmental matrices.

Enabling Syntheses for Advanced Materials Research

The development of advanced materials with tailored properties is a rapidly growing field of research. Aromatic compounds containing fluorine atoms are of particular interest due to their unique electronic properties, thermal stability, and ability to influence intermolecular interactions.

Research has shown that fluorinated benzaldehydes are valuable intermediates in the synthesis of liquid crystal molecules. fluoromart.com The incorporation of fluorine can significantly alter the mesomorphic and electro-optical properties of liquid crystalline materials. This compound, with its rigid aromatic core and multiple polar substituents (fluoro, methoxy, and bromo groups), is an excellent candidate for creating novel liquid crystals. These substituents can fine-tune key characteristics essential for applications in display technologies and optical materials.

Table 2: Potential Influence of Substituents on Liquid Crystal Properties

| Substituent Group | Potential Effect on Material Properties |

|---|---|

| Aromatic Core | Provides the necessary rigidity and shape anisotropy for liquid crystalline phase formation. |

| Fluorine | Can modify dielectric anisotropy, viscosity, and clearing points. Often used to optimize performance in liquid crystal displays (LCDs). |

| Methoxy Group | Influences the polarity and polarizability of the molecule, affecting its mesophase behavior and transition temperatures. |

| Bromo Group | Increases molecular weight and polarizability; can serve as a synthetic handle for further functionalization to create more complex material structures. |

The versatility of this compound thus extends from traditional organic synthesis to the cutting edge of materials science, enabling the construction of molecules with highly specific and desirable properties.

Contributions to Medicinal Chemistry Research and Pharmaceutical Intermediate Development

Design and Synthesis of Key Intermediates for Drug Discovery

The strategic placement of bromo, fluoro, and methoxy (B1213986) substituents on the benzaldehyde (B42025) scaffold makes this compound a sought-after precursor in multi-step synthetic pathways aimed at producing novel therapeutic agents.

The quinazoline (B50416) core is a prominent scaffold in medicinal chemistry, found in numerous compounds with a broad range of biological activities, including anticancer and anti-inflammatory effects. 2-Bromo-4-fluoro-5-methoxybenzaldehyde serves as a valuable starting material for the synthesis of substituted quinazolines.

A general and effective method for constructing the quinazoline skeleton involves the reaction of a 2-aminobenzaldehyde (B1207257) derivative with a suitable nitrogen-containing component. While direct synthesis examples starting from this compound are not prevalent in the literature, its structure is amenable to established synthetic routes. For instance, a plausible strategy would involve the initial conversion of the bromo-benzaldehyde into a 2-aminobenzaldehyde derivative, followed by cyclization.

A more direct, albeit hypothetical, pathway could be analogous to syntheses using related 2-bromo-benzaldehydes. For example, the synthesis of pyrazolo[1,5-a]quinazolines has been achieved through a copper-catalyzed tandem reaction between 2-bromo-benzaldehydes and 5-amino-1H-pyrazole-4-carbonitrile. preprints.org Applying this analogy, this compound could be reacted with various amidines or other nitrogen nucleophiles in the presence of a suitable catalyst to construct the quinazoline ring system. The aldehyde group would react to form an initial imine, followed by an intramolecular cyclization and subsequent aromatization to yield the final quinazoline product. The bromine atom often remains intact during such transformations, providing a handle for further diversification. preprints.org

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The presence of a fluorine atom in this compound makes it an important intermediate for synthesizing fluorinated drugs. google.com The compound provides a pre-functionalized aromatic ring where the fluorine atom can exert its beneficial electronic effects on the final molecule. The additional presence of the bromine atom provides a key site for carbon-carbon or carbon-heteroatom bond formation, typically via metal-catalyzed cross-coupling reactions, allowing for the attachment of other molecular fragments.

Scaffold Derivatization for Pharmacophore Exploration

Pharmacophore exploration involves systematically modifying a molecule's structure to identify the key features responsible for its biological activity. The multiple functional groups of this compound provide several handles for such derivatization, allowing chemists to explore the chemical space around this scaffold.

The primary sites for derivatization include:

The Aldehyde Group: This group is highly reactive and can be transformed into a variety of other functionalities. Common reactions include reductive amination to form amines, Wittig reactions to form alkenes, and condensation reactions with active methylene (B1212753) compounds (e.g., to form chalcone (B49325) derivatives). researchgate.net

The Bromo Group: The bromine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions can be employed to introduce a wide range of substituents, including alkyl, aryl, heteroaryl, and amino groups.

The Methoxy Group: The methoxy group can potentially be cleaved to reveal a phenol (B47542), which can then be used for further functionalization, such as ether or ester formation.

The following table outlines potential derivatization strategies for pharmacophore exploration.

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| Aldehyde | Reductive Amination | R-NH₂, NaBH(OAc)₃ | Secondary/Tertiary Amine |

| Aldehyde | Wittig Reaction | Ph₃P=CHR | Alkene |

| Aldehyde | Knoevenagel Condensation | Active Methylene Compound, Base | Substituted Alkene |

| Aldehyde | Oxidation | KMnO₄ or H₂O₂ | Carboxylic Acid |

| Aldehyde | Reduction | NaBH₄ | Alcohol |

| Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl system |

| Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl-alkyne |

| Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Arylamine |

Strategies for Incorporating this compound into Lead Compound Synthesis

The true value of this compound is realized in its strategic use within a multi-step synthesis of a complex lead compound. A synthetic strategy can be designed to sequentially or orthogonally modify the different functional groups.

A common strategy involves first modifying the aldehyde group, as it is often more reactive under certain conditions than the bromo group. For example, the aldehyde can be converted into an oxime or a hydrazone, which can then participate in cyclization reactions to form heterocyclic rings like isoxazoles or pyrazoles.

Alternatively, the bromo group can be addressed first. A Suzuki coupling reaction could be used to link the benzaldehyde core to another aromatic or heteroaromatic ring system. The aldehyde on the newly formed biaryl system would then be available for further transformation, such as conversion to a linking chain or another functional group designed to interact with a biological target.

A hypothetical synthetic plan could be:

Step 1: Reductive amination of the aldehyde group of this compound with a primary amine to create a secondary amine. This step introduces a new substituent and a basic nitrogen atom, which can be crucial for pharmacokinetics.

Step 2: Suzuki Coupling at the bromo position with a heteroaryl boronic acid. This step builds molecular complexity by adding a new ring system, which could be designed to fit into a specific binding pocket of a protein.

Step 3: (Optional) Demethylation of the methoxy group to reveal a phenol. This phenol could act as a hydrogen bond donor, potentially improving binding affinity to the target.

This step-wise approach allows for the controlled and planned construction of a complex molecule, where each part derived from the initial building block plays a specific role in the final pharmacophore.

Analytical Methodologies for Characterization and Reaction Monitoring of 2 Bromo 4 Fluoro 5 Methoxybenzaldehyde and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 2-Bromo-4-fluoro-5-methoxybenzaldehyde. By analyzing the interaction of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR are used to map out the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like this compound, one would expect distinct signals for the aldehydic proton, the methoxy (B1213986) group protons, and the aromatic protons. The chemical shifts (δ) are influenced by the electronic effects of the bromine, fluorine, and methoxy substituents. While specific experimental data for this exact molecule is not readily available in public literature, data from a closely related compound, 2-bromo-4,5-dimethoxybenzaldehyde , shows characteristic peaks at 10.1 ppm for the aldehyde proton (CHO), 7.3 ppm and 7.0 ppm for the aromatic protons, and 3.9 ppm for the two methoxy groups. researchgate.net For this compound, the fluorine atom would introduce additional splitting (coupling) in the signals of nearby protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Each carbon in the molecule, including the carbonyl carbon of the aldehyde, the aromatic carbons, and the methoxy carbon, would give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon typically appears significantly downfield (around 190 ppm).

Interactive Data Table: Expected ¹H NMR Chemical Shifts for Substituted Benzaldehydes

| Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aldehyde Proton (-CHO) | 9.5 - 10.5 | Singlet (s) or Triplet (t) if coupled | Highly deshielded due to the electronegative oxygen atom. |

| Aromatic Protons (Ar-H) | 6.5 - 8.0 | Singlet (s), Doublet (d), etc. | Chemical shifts and coupling patterns depend on the substitution pattern on the benzene (B151609) ring. |

| Methoxy Protons (-OCH₃) | 3.5 - 4.0 | Singlet (s) | Typically a sharp signal representing the three equivalent protons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of the aldehyde and other key structural features.

Key expected absorption bands include:

A strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde group, typically found in the range of 1680-1715 cm⁻¹ for aromatic aldehydes.

Two characteristic, but weaker, C-H stretching bands for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.

C-H stretching vibrations from the aromatic ring just above 3000 cm⁻¹.

C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region.

A strong C-O stretching band for the methoxy group, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

C-F and C-Br stretching vibrations would appear in the fingerprint region (below 1400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

For this compound (molecular formula C₈H₆BrFO₂), the molecular weight is 233.03 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 233. A characteristic feature for bromine-containing compounds is the presence of an isotopic peak (M+2) of nearly equal intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns can also provide structural information, often involving the loss of the aldehyde group (-CHO), a methyl group (-CH₃) from the methoxy ether, or a bromine atom. A patent for the synthesis of 2-bromo-4-fluorobenzaldehyde (B1271550) confirms the use of GC-MS for product characterization, indicating its utility for this class of compounds. google.com

Chromatographic Methods for Purification and Purity Assessment

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For this compound, various chromatographic methods are essential for isolating the pure compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for volatile and thermally stable compounds like substituted benzaldehydes. A study has demonstrated the development of a highly efficient low thermal mass GC (LTM GC) method for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde (B42025), highlighting the suitability of GC for analyzing such compounds. rsc.org In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column, and the eluted components are subsequently identified by their mass spectra. This method is highly sensitive and can be used to quantify the purity of the target compound and identify trace impurities. rsc.org

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. researchgate.net A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components between the stationary and mobile phases. The position of the compounds is visualized, often under UV light, and the retention factor (Rf) is calculated. For separating isomers of substituted benzaldehydes, trying different solvent systems is crucial to achieve good resolution. researchgate.net

Column Chromatography

Column chromatography is a preparative technique used to purify compounds from a mixture on a larger scale. The principles are similar to TLC, using a stationary phase (like silica gel) packed into a glass column and a mobile phase that flows through it. The crude product is loaded onto the top of the column, and the eluent is passed through, allowing the components to separate based on their affinity for the stationary phase. Fractions are collected and analyzed (often by TLC) to isolate the pure this compound.

Interactive Data Table: Typical Chromatographic Conditions for Benzaldehyde Derivatives

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Detection Method | Application |

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate mixtures (e.g., 9:1, 4:1) | UV light (254 nm) | Reaction monitoring, Purity check |

| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Hexane/Ethyl Acetate | TLC, UV | Purification |

| GC-MS | DB-624 capillary column | Helium (carrier gas) | Mass Spectrometry | Purity assessment, Isomer separation, Impurity identification |

Advanced In Situ Reaction Monitoring Techniques

Traditional reaction monitoring involves taking samples from the reaction mixture at different time points for offline analysis. However, this can be disruptive and may not capture transient intermediates. Advanced in situ (in the reaction vessel) monitoring techniques provide real-time data on the reaction progress without sample removal.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy, often using an attenuated total reflection (ATR) probe immersed directly into the reaction vessel, allows for the continuous monitoring of the concentrations of reactants, intermediates, and products. mt.commdpi.com By tracking the changes in the intensity of characteristic IR absorption bands (e.g., the C=O stretch of the aldehyde), a real-time reaction profile can be generated. researchgate.net This provides valuable kinetic data and mechanistic insights, enabling precise determination of reaction endpoints and optimization of reaction conditions. mdpi.com For the synthesis of this compound, this technique could be used to monitor the consumption of the starting material and the formation of the aldehyde product in real-time. researchgate.netyoutube.com

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

Recent advancements have made it possible to perform NMR spectroscopy on reacting mixtures, either by flowing the reaction mixture through an NMR spectrometer or by using specialized benchtop NMR systems. nih.govbeilstein-journals.org This allows for the direct observation of all NMR-active species in the solution as the reaction proceeds. mpg.de Real-time NMR can provide detailed structural information on any intermediates that are formed and allows for the simultaneous tracking of multiple species. nih.gov This is particularly powerful for complex reactions where multiple products or isomers might be formed. Quantitative data can be obtained, offering a comprehensive understanding of the reaction kinetics and mechanism. rsc.org

These advanced monitoring tools are a key component of Process Analytical Technology (PAT), a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.com The application of these in situ techniques can lead to more efficient, robust, and safer chemical processes for the synthesis of this compound and its derivatives.

Emerging Research Frontiers and Future Perspectives

Development of Sustainable and Green Synthetic Routes for Halogenated Benzaldehydes

The chemical industry's increasing emphasis on environmental responsibility has spurred research into green synthetic methodologies, moving away from processes that utilize hazardous reagents and generate significant waste. Traditional synthesis of halogenated benzaldehydes often involves toxic solvents and harsh reagents. Future research is focused on developing more sustainable pathways that align with the principles of green chemistry.

Key strategies being explored include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives like water, ionic liquids, or supercritical fluids is a primary goal.

Alternative Bromination Techniques: Research is moving towards avoiding the direct use of toxic and reactive molecular bromine. One alternative involves the in situ generation of bromine from safer sources, such as potassium bromate (B103136) (KBrO₃) in acidic conditions, which serves as an oxidizing agent.

Catalytic Processes: The development of catalytic reactions, including biocatalysis using enzymes, can lead to higher selectivity, milder reaction conditions, and reduced byproduct formation.

Energy Efficiency: Microwave-assisted synthesis is a promising technique that can dramatically reduce reaction times and energy consumption compared to conventional heating methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This includes exploring one-pot procedures where multiple reaction steps are carried out in the same vessel, saving time, resources, and reducing waste. For instance, a two-step, one-pot reduction/cross-coupling procedure has been developed for substituted benzaldehydes, which protects the reactive aldehyde group as a stable intermediate suitable for subsequent reactions.

These approaches are critical for the environmentally and economically advantageous production of 2-Bromo-4-fluoro-5-methoxybenzaldehyde and other related halogenated aromatics.

Potential Applications in Material Science beyond Traditional Organic Synthesis

While halogenated benzaldehydes are staples of organic synthesis, their unique electronic and structural features suggest potential applications in advanced materials. The combination of halogens (providing specific electronic properties and intermolecular interactions), a methoxy (B1213986) group (electron-donating), and an aldehyde (a versatile reactive handle and polar group) makes this compound an intriguing candidate for several areas of material science.

| Material Type | Potential Role of this compound | Key Functional Groups |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | As a functionalized organic linker to tune pore size, electronic properties, and catalytic activity. Halogenation of linkers can alter the framework's stability and optical response rsc.orguq.edu.aubohrium.com. | Aldehyde (for conversion to carboxylate linker), Bromo, Fluoro, Methoxy |

| Organic Light-Emitting Diodes (OLEDs) | As a building block for synthesizing larger, conjugated molecules that can act as emitters or host materials. Functional groups can be used to tune the molecule's energy levels (HOMO/LUMO) and photophysical properties mdpi.comtandfonline.comnih.gov. | Aromatic Ring, Bromo, Fluoro, Methoxy |

| Electronic Materials | As a precursor for organic semiconductors. The introduction of electron-withdrawing halogen groups can significantly influence the electronic characteristics of the final material researchgate.net. | Aromatic Ring, Bromo, Fluoro |

Metal-Organic Framework (MOF) Ligands: MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. The properties of a MOF are highly dependent on the nature of the organic linker. By converting the aldehyde group of this compound into a carboxylic acid or other coordinating group, it could be used as a sophisticated linker. The fluorine, bromine, and methoxy substituents would decorate the pores of the MOF, influencing its interactions with guest molecules (e.g., for gas storage or separation) and potentially introducing catalytic activity rsc.orgnih.gov. Halogenation of MOF linkers has been shown to tune band gaps and enhance optical responses .

OLED Materials: Materials for OLEDs require specific electronic and photophysical properties. The core structure of this compound can be elaborated through reactions at the aldehyde and bromo positions to create larger, conjugated systems. The electronic properties imparted by the fluoro (electron-withdrawing) and methoxy (electron-donating) groups can help tune the emission color and efficiency of the resulting materials mdpi.comnih.gov.

Electronic Materials: The synthesis of organic semiconductors often relies on building blocks with well-defined electronic characteristics. The presence of electron-withdrawing groups is a common strategy in the design of these materials researchgate.net. The halogen atoms on the benzaldehyde (B42025) ring could be leveraged in the synthesis of novel organic electronic materials where precise control over electron density is required.

Expanding the Utility of this compound in Drug Design and Agrochemistry

The substitution pattern of this compound incorporates several features known to be important for biological activity, making it a valuable scaffold for the development of new pharmaceuticals and agrochemicals.

Drug Design: The presence of fluorine in drug candidates is known to often enhance metabolic stability, binding affinity, and bioavailability researchgate.net. Similarly, bromo-substituted aromatic compounds are found in a variety of biologically active molecules, including anticancer agents nih.gov. The methoxy group is also a common feature in many pharmaceuticals. Substituted benzaldehydes have been investigated for a range of therapeutic applications, including as agents to increase the oxygen affinity of hemoglobin, which could be relevant for treating conditions like sickle cell disease nih.gov. Derivatives of related bromo-methoxy benzaldehydes have been explored for their antioxidant and neuropharmacological properties. Furthermore, complex molecules like furo-benzoxathiazine-dioxides synthesized from methoxy-substituted precursors have demonstrated significant antiproliferative activity against cancer cell lines nih.gov.

Agrochemistry: Phenolic ethers and other benzaldehyde derivatives are used as pesticides, herbicides, and fungicides orientjchem.orgresearchgate.net. The specific combination of halogens and a methoxy group on the this compound ring could be exploited to design new active ingredients for crop protection. For instance, compounds containing both methoxy and fluoro groups have been investigated as novel inhibitors of acetohydroxyacid synthase, a key enzyme in plants, making them potent herbicides researchgate.net. The aldehyde can serve as a synthetic handle to combine this substituted aromatic ring with other toxophores, potentially leading to new modes of action or overcoming existing resistance mechanisms.

Future work will likely involve the synthesis of compound libraries derived from this compound to screen for novel biological activities, leveraging its unique combination of functional groups to optimize potency, selectivity, and pharmacokinetic properties.

Q & A

Basic: What spectroscopic techniques are essential for characterizing 2-Bromo-4-fluoro-5-methoxybenzaldehyde?

Answer: Key techniques include:

- ¹H/¹³C NMR : The aldehyde proton typically resonates at δ ~9.8 ppm, while methoxy groups appear at δ ~3.8–4.0 ppm. Fluorine and bromine substituents induce distinct splitting patterns in aromatic regions .

- FT-IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 233.95 for C₈H₆BrFO₂) .

- X-ray crystallography : Provides definitive bond lengths and angles, as demonstrated for analogous halogenated benzaldehydes .

Advanced: How can single-crystal X-ray diffraction resolve molecular geometry and intermolecular interactions in this compound?

Answer: Single-crystal studies at low temperatures (e.g., 125 K) reveal:

- Bond parameters : C-Br (1.89–1.92 Å) and C-F (1.35–1.38 Å) bond lengths, critical for validating synthetic routes .

- Halogen interactions : Br···F or Br···O contacts stabilize crystal packing, with distances <3.5 Å indicating weak interactions .

- Validation metrics : R factor (<0.05), wR factor (<0.10), and data-to-parameter ratio (>15) ensure reliability, as reported for 2-bromo-5-fluorobenzaldehyde .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods for reactions to avoid inhalation exposure .

- First aid : Immediate eye flushing (15 minutes with water) and skin decontamination with soap/water, as per SDS guidelines .

- Fire safety : Use dry chemical extinguishers; avoid water due to potential combustible byproducts .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as an electrophilic partner?

Answer:

- Catalyst systems : Pd(PPh₃)₄ (2–5 mol%) with XPhos ligands enhances coupling efficiency .

- Solvent/base selection : Use toluene/ethanol (3:1) with K₂CO₃ to balance solubility and reactivity .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane/EtOAc) and isolate products via flash chromatography (silica gel, hexane/EtOAc gradient) .

Basic: What synthetic routes are reported for this compound?

Answer:

- Stepwise functionalization : Bromination of 4-fluoro-5-methoxybenzaldehyde using NBS (N-bromosuccinimide) in CCl₄ at 0°C .

- Direct methoxylation : Pd-mediated coupling of 2-bromo-4-fluorobenzaldehyde with methanol under basic conditions .

- Purification : Recrystallization from ethanol/water yields >95% purity, confirmed by HPLC .

Advanced: How should researchers address contradictions in reported reaction yields or spectroscopic data?

Answer:

- Reproducibility checks : Replicate experiments under controlled conditions (temperature, humidity, inert atmosphere) .

- Analytical cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations) .

- Parameter variation : Systematically adjust catalyst loading, solvent polarity, or reaction time to identify optimal conditions .

Basic: What storage conditions prevent degradation of this compound?

Answer:

- Temperature : Store at 2–8°C in airtight amber vials to minimize light/heat-induced decomposition .

- Desiccation : Use silica gel packs to absorb moisture, as hydrolysis of the aldehyde group can form carboxylic acids .

Advanced: What role does this compound play in drug discovery?

Answer:

- Scaffold diversification : Serves as a precursor for fluorinated heterocycles (e.g., quinazolines) via condensation reactions .

- Antifungal agents : Chen et al. (2013) demonstrated its use in synthesizing triazole derivatives with IC₅₀ values <1 µM against Candida albicans .

Advanced: How can computational methods predict reactivity and stability of this compound?

Answer:

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- MD simulations : Assess thermal stability by simulating decomposition pathways at elevated temperatures (e.g., 300–500 K) .

Basic: What are the ecological risk assessment strategies for this compound?

Answer:

- Acute toxicity assays : Use Daphnia magna (OECD 202) to determine LC₅₀ values .

- Biodegradation studies : Apply OECD 301B to evaluate mineralization rates in aquatic systems .

- QSAR modeling : Predict bioaccumulation potential using EPI Suite or ECHA tools due to limited experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.